methyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}carbamoyl)benzoate
Overview
Description
Methyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}carbamoyl)benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}carbamoyl)benzoate typically involves multiple steps, starting from commercially available precursors
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Formation of the Benzoate Ester: The benzoate ester can be formed by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}carbamoyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s indole moiety makes it a potential candidate for drug development, particularly for targeting neurological disorders and cancers.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The trifluoromethoxy group imparts unique electronic properties, making the compound useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethoxy)benzoate: Similar structure but lacks the indole moiety.
Ethyl 4-methyl-2-[4-(trifluoromethyl)-phenyl]thiazole-5-carboxylate: Contains a thiazole ring instead of an indole.
Uniqueness
Methyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}carbamoyl)benzoate is unique due to the combination of its indole core, trifluoromethoxy group, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylcarbamoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4/c1-12-16(17-11-15(30-21(22,23)24)7-8-18(17)26-12)9-10-25-19(27)13-3-5-14(6-4-13)20(28)29-2/h3-8,11,26H,9-10H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBMRVUSFQZPJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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